molecular formula C13H22O B1212840 3-(1-Adamantyl)propan-1-ol CAS No. 31685-38-8

3-(1-Adamantyl)propan-1-ol

Cat. No.: B1212840
CAS No.: 31685-38-8
M. Wt: 194.31 g/mol
InChI Key: ASRLPYUFROGXNU-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)propan-1-ol (CAS: 31685-38-8) is a tertiary alcohol featuring a rigid adamantane moiety attached to a three-carbon chain. Its molecular formula is C₁₃H₂₂O, with a molar mass of 194.31 g/mol . Key physical properties include:

  • Density: 1.045 g/cm³
  • Boiling Point: 287.4°C at 760 mmHg
  • Refractive Index: 1.532
  • Flash Point: 134.8°C

The adamantane group confers high thermal stability and lipophilicity, while the hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. This compound is primarily used in organic synthesis and as a precursor for pharmaceuticals and polymers .

Properties

CAS No.

31685-38-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-(1-adamantyl)propan-1-ol

InChI

InChI=1S/C13H22O/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2

InChI Key

ASRLPYUFROGXNU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CCCO

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCO

Other CAS No.

31685-38-8

Synonyms

2-(1-adamantyl)propanol

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-(1-Adamantyl)propan-2-ol
  • Molecular Formula : C₁₃H₂₂O (same as target compound)
  • Key Differences :
    • Hydroxyl group on the secondary carbon (C2), making it a tertiary alcohol.
    • Boiling Point : Likely lower than 3-(1-Adamantyl)propan-1-ol due to reduced hydrogen bonding capacity.
    • Synthesis : Prepared via Grignard reactions or alkylation of adamantane derivatives .
Property This compound 2-(1-Adamantyl)propan-2-ol
Molecular Weight 194.31 g/mol 194.31 g/mol
Boiling Point 287.4°C Not reported (estimated lower)
Functional Group Position Primary alcohol (C1) Tertiary alcohol (C2)

Adamantyl-Substituted Propanols with Varied Substituents

Compounds 4b, 4c, 4e, 4f, 4g () are adamantyl-propanol derivatives with additional aromatic or heterocyclic groups. For example:

  • 4b : Contains a hydroxy-methyl-phenyl group.
  • 4c : Features a methyl-phenyl substituent.
  • 4g : Includes a 2-(1-adamantyl)-1-hydroxyethyl group.

Key Comparisons :

  • Synthesis Yields: 70–94% via nucleophilic substitution of 3-aminopropan-1-ol with adamantyl-purine intermediates .
  • Melting Points : Range from 85–111°C, influenced by substituent bulk and crystallinity.
Compound Substituent Yield (%) Melting Point (°C) Key Application
4b Hydroxy-methyl-phenyl 94 88–93 Biological activity
4c Methyl-phenyl 70 88–93 Enzyme inhibition
4g 2-(1-Adamantyl)-1-hydroxyethyl 94 87–91 Antimicrobial research

Functional Group Variants

3-(Adamantan-1-yl)propan-1-amine
  • Molecular Formula : C₁₃H₂₃N
  • Key Differences :
    • Replaces hydroxyl with an amine group , increasing basicity.
    • Synthesis : Derived from 1-bromoadamantane via nitrile intermediates .
    • Applications : Precursor for pharmaceuticals or ligands in catalysis.
Ethyl 3-(adamantan-1-yl)-3-oxopropanoate
  • Molecular Formula : C₁₅H₂₂O₃
  • Key Differences :
    • Ester and ketone groups enhance electrophilicity.
    • Used in synthetic pathways for furans and heterocycles .
Property This compound 3-(Adamantan-1-yl)propan-1-amine Ethyl 3-oxopropanoate
Functional Group Alcohol Amine Ester/ketone
Reactivity Hydrogen bonding Nucleophilic substitution Hydrolysis, condensation

Polymeric and Monomeric Derivatives

3-(1-Adamantyl)-1-propene
  • Molecular Formula : C₁₃H₂₀
  • Key Differences :
    • Alkene group enables polymerization with α-olefins (e.g., ethene, propene).
    • Applications : Imparts rigidity to polymers via adamantane incorporation .

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